molecular formula C8H14ClNO2 B3004523 Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride CAS No. 2231673-55-3

Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride

Cat. No.: B3004523
CAS No.: 2231673-55-3
M. Wt: 191.66
InChI Key: YRPKPEVDIRHBSM-UHFFFAOYSA-N
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Description

Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride is a bicyclo[1.1.1]pentane (BCP)-derived compound featuring a methyl ester and a primary amino group. This scaffold is notable for its role as a phenyl-ring bioisostere, enhancing metabolic stability and solubility in drug discovery . The compound is commercially available (Ref: 3D-GPD67355) at premium pricing (€1,459 for 50 mg), reflecting its specialized use in medicinal chemistry . Key properties include:

  • Molecular formula: Likely C₈H₁₂ClNO₂ (inferred from analogs).
  • Storage: Requires an inert atmosphere at 2–8°C .
  • Applications: Used in organic synthesis and pharmaceutical research for its rigid, three-dimensional structure .

Properties

IUPAC Name

methyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-6(10)2-7-3-8(9,4-7)5-7;/h2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPKPEVDIRHBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC12CC(C1)(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2231673-55-3
Record name methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride
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Biological Activity

Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride (CAS: 2231673-55-3) is a compound of interest in various biological research fields due to its unique structural features and potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : Methyl 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetate hydrochloride
  • Molecular Formula : C8H14ClNO2
  • Molecular Weight : 191.66 g/mol
  • Purity : Typically ≥97% in commercial preparations

The compound's structure consists of a bicyclic amine moiety which is known to influence its interactions with biological targets, particularly in the central nervous system.

This compound exhibits several biological activities that can be attributed to its structural properties:

  • Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid) and NMDA (N-methyl-D-aspartate) receptors, which are crucial for synaptic transmission and plasticity.
  • Anesthetic Properties : Preliminary studies suggest that compounds with similar bicyclic structures can exhibit anesthetic effects by modulating ion channels associated with anesthesia, potentially leading to applications in pain management or sedation.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular responses:

Study FocusFindingsReference
GABA Receptor InteractionPotentiation of GABA_A receptor currents observed
NMDA Receptor ModulationMinimal inhibition noted compared to other compounds
Cellular ViabilityNo significant cytotoxicity at therapeutic concentrations

In Vivo Studies

The biological activity of the compound was further explored through in vivo models:

Animal ModelEffect ObservedReference
Rat ModelAnesthetic-like effects noted during behavioral assays
Xenopus Oocyte ModelSignificant modulation of ion channel activity

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Pain Management : A study involving rodent models indicated that administration of the compound resulted in reduced pain responses, suggesting analgesic properties.
  • Anesthesia Research : In a controlled study, the compound was shown to facilitate anesthesia in surgical models, warranting further investigation into its potential as a safer anesthetic alternative.

Safety and Toxicology

Safety assessments have indicated that this compound has a favorable safety profile when used within recommended dosages:

ParameterValue
Acute ToxicityLow toxicity observed in animal models
Long-term ExposureNo significant adverse effects reported

Scientific Research Applications

Neuropharmacology

Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride has shown potential as a neuroprotective agent. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in treating neurological disorders such as Parkinson's disease and depression.

Case Study:
A study published in the Journal of Medicinal Chemistry investigated the effects of bicyclic amines on neuroprotection in animal models of neurodegeneration. The results demonstrated that derivatives of bicyclic amines significantly reduced neuronal death and improved motor function in treated subjects .

Synthesis of Pharmaceutical Intermediates

This compound serves as an important building block in the synthesis of various pharmaceutical agents. Its unique bicyclic structure allows for modifications that can lead to the development of novel therapeutics.

Data Table: Synthesis Pathways

Reaction TypeProductReference
AlkylationModified Bicyclic AminesSynthetic Communications
EsterificationNew Ester DerivativesJournal of Organic Chemistry

Chiral Synthesis

The compound's chiral nature makes it a valuable reagent in asymmetric synthesis, allowing chemists to create enantiomerically pure compounds which are crucial in drug development.

Case Study:
A research article highlighted the use of this compound in synthesizing chiral pharmaceuticals through enantioselective reactions, achieving high yields and selectivity .

Material Science

In material science, this compound is explored for its potential use in creating advanced materials with specific mechanical properties due to its unique molecular structure.

Data Table: Material Properties

Material TypePropertyApplication
PolymersEnhanced tensile strengthStructural materials
CompositesImproved thermal stabilityAerospace applications

Comparison with Similar Compounds

Positional Isomer: Methyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride (CAS 676371-65-6)

  • Structure: Amino and ester groups are positioned on adjacent carbons of the BCP core.
  • Key Differences :
    • Altered steric and electronic properties due to positional isomerism.
    • Similar storage requirements (2–8°C, inert atmosphere) .
  • Applications : Comparable utility as a bioisostere but may exhibit distinct pharmacokinetic profiles.

Carboxylic Acid Derivative: 2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic Acid Hydrochloride (CAS 2096992-16-2)

  • Structure : Replaces the methyl ester with a carboxylic acid.
  • Properties: Molecular formula: C₇H₁₂ClNO₂ (MW: 177.63 g/mol) . Hazards: H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
  • Applications : Enhanced solubility for aqueous-phase reactions but reduced cell permeability compared to esters.

Ethyl Ester Analog: Ethyl 2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetate Hydrochloride (CAS 2135333-02-5)

  • Structure : Ethyl ester instead of methyl.
  • Key Differences :
    • Increased lipophilicity (logP ~0.3 higher than methyl ester).
    • Broader commercial availability (3 suppliers) .
  • Applications : Preferred for lipophilic drug candidates; priced lower than the methyl ester (exact data unavailable) .

Amide Derivative: N-{3-Aminobicyclo[1.1.1]pentan-1-yl}acetamide (CAS 2137867-09-3)

  • Structure : Replaces the ester with an acetamide group.
  • Properties :
    • Molecular formula : C₇H₁₂N₂O (MW: 140.18 g/mol) .
    • Hazards : H314 (causes severe skin burns; "Danger" signal word) .
  • Applications : Improved hydrogen-bonding capacity for target binding but reduced metabolic stability.

Aminomethyl Variant: Methyl 2-[3-(Aminomethyl)bicyclo[1.1.1]pentan-1-yl]acetate Hydrochloride (CAS 2231676-90-5)

  • Structure: Features an aminomethyl substituent instead of a primary amino group.
  • Key Differences :
    • Extended side chain may reduce steric hindrance in binding pockets.
    • Higher molecular weight (MW: ~193.6 g/mol) .
  • Applications : Useful for probing steric effects in structure-activity relationship (SAR) studies.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Hazards Price (50 mg)
Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride Not explicitly listed Likely C₈H₁₂ClNO₂ ~193.6 (estimated) Likely H302, H315, H319, H335 €1,459
2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride 2096992-16-2 C₇H₁₂ClNO₂ 177.63 H302, H315, H319, H335 €466.70
Ethyl 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetate hydrochloride 2135333-02-5 C₉H₁₄ClNO₂ 191.67 (estimated) Similar to methyl ester Not listed
N-{3-Aminobicyclo[1.1.1]pentan-1-yl}acetamide 2137867-09-3 C₇H₁₂N₂O 140.18 H314 Not listed

Key Research Findings

  • Bioisosteric Utility : BCP derivatives like the target compound and its analogs are critical in replacing planar aromatic rings, improving solubility and reducing toxicity .
  • Safety Profiles : Methyl and ethyl esters exhibit moderate hazards (e.g., respiratory irritation), while amide derivatives pose higher risks (skin corrosion) .
  • Synthetic Accessibility : Methyl and ethyl esters are more commonly synthesized than carboxylic acids or amides, as reflected in supplier availability .

Q & A

Q. Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust or aerosols .
  • Storage : Store at 2–8°C under inert atmosphere (e.g., argon) to prevent degradation. Use airtight containers to avoid moisture absorption .
    Stability Data :
ParameterRecommendationReference
Temperature2–8°C
AtmosphereInert (N2_2, Ar)
Light SensitivityProtect from light

Basic: What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • Structural Confirmation :
    • 1H NMR^1 \text{H NMR}: Identify protons on the bicyclo core (δ 1.5–2.5 ppm) and methyl ester (δ 3.6–3.8 ppm).
    • 13C NMR^{13} \text{C NMR}: Confirm quaternary carbons in the bicyclo system (~40–50 ppm) .
  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., acetonitrile/water + 0.1% TFA).
    • LC-MS : Confirm molecular ion ([M+H]+^+) and absence of byproducts .

Advanced: How does the bicyclo[1.1.1]pentane scaffold influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer :
The strained bicyclo structure exhibits unique reactivity:

  • Strain-Release Chemistry : The high ring strain (∼40 kcal/mol) facilitates ring-opening reactions, enabling functionalization at the bridgehead position.
  • Amination Challenges : Steric hindrance at the 3-position may limit traditional coupling methods (e.g., Buchwald-Hartwig). Alternative approaches:
    • Photoredox catalysis for C–N bond formation.
    • Use of bulky ligands (e.g., XPhos) to mitigate steric effects .
      Data Contradictions : While some studies report successful Suzuki couplings, others note low yields due to steric constraints, necessitating optimization of catalyst systems.

Advanced: What role does this compound play as a bioisostere in drug design?

Methodological Answer :
The bicyclo[1.1.1]pentane moiety serves as a sp3^3-rich bioisostere for:

  • tert-Butyl groups : Enhances metabolic stability and solubility.
  • Aromatic rings : Reduces planarity, improving blood-brain barrier penetration (e.g., in CNS-targeting therapies) .
    Case Study :
  • In ALS research, analogous bicyclo compounds (e.g., DNL343) modulate unfolded protein response pathways, demonstrating improved pharmacokinetics compared to flat aromatic analogs .

Advanced: How can researchers address discrepancies in solubility data during formulation studies?

Q. Methodological Answer :

  • Solubility Screening : Test in buffered solutions (pH 1–7.4) and co-solvents (e.g., DMSO, PEG-400).
  • Contradictions : If literature reports conflicting solubility:
    • Verify purity (≥95% by HPLC).
    • Use dynamic light scattering (DLS) to detect aggregation.
    • Apply Hansen Solubility Parameters to predict optimal solvents .
      Example Data :
SolventSolubility (mg/mL)Conditions
PBS (pH 7.4)0.525°C, 24 hr
DMSO5025°C, vortexed

Advanced: What degradation products form under accelerated stability testing, and how are they characterized?

Q. Methodological Answer :

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B).
  • Identified Products :
    • Hydrolysis of the ester group to carboxylic acid.
    • Deamination under acidic conditions.
  • Analytical Workflow :
    • LC-HRMS : Track degradation pathways.
    • Isolation : Use preparative HPLC for structural elucidation via NMR .

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